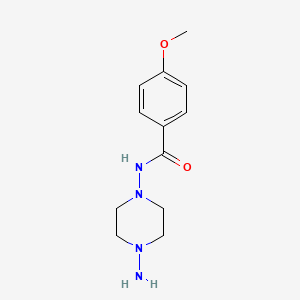

N-(4-aminopiperazin-1-yl)-4-methoxybenzamide

Description

N-(4-aminopiperazin-1-yl)-4-methoxybenzamide is a synthetic compound featuring a 4-methoxybenzamide core linked to a 4-aminopiperazine moiety. The 4-methoxybenzamide group is a common pharmacophore in medicinal chemistry, known for its role in modulating solubility, bioavailability, and receptor interactions .

Properties

IUPAC Name |

N-(4-aminopiperazin-1-yl)-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O2/c1-18-11-4-2-10(3-5-11)12(17)14-16-8-6-15(13)7-9-16/h2-5H,6-9,13H2,1H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYSGGHJPUWRIPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NN2CCN(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00665956 | |

| Record name | N-(4-Aminopiperazin-1-yl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695806-02-1 | |

| Record name | N-(4-Aminopiperazin-1-yl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-aminopiperazin-1-yl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoyl chloride with 4-aminopiperazine. The reaction is usually carried out in a suitable solvent such as dichloromethane or dimethylformamide under anhydrous conditions to prevent hydrolysis of the reactants. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, followed by purification of the product through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of solvent, reaction temperature, and reaction time are optimized to maximize the efficiency of the synthesis process. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-(4-aminopiperazin-1-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The amino group in the piperazine ring can be oxidized to form a nitro group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy group on the benzamide moiety can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or sodium borohydride (NaBH4).

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

Oxidation: Formation of N-(4-nitro-piperazin-1-yl)-4-methoxybenzamide.

Reduction: Formation of N-(4-amino-piperazin-1-yl)-4-methoxybenzamide.

Substitution: Formation of derivatives with different substituents on the methoxybenzamide moiety.

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-(4-aminopiperazin-1-yl)-4-methoxybenzamide is its role in cancer treatment. Research indicates that this compound can function as an apoptosis-inducing agent, particularly effective against cancers characterized by the overexpression of anti-apoptotic Bcl-2 family proteins. This is significant because such overexpression is often linked to resistance against chemotherapy, making this compound a potential candidate for combination therapies aimed at enhancing the efficacy of existing chemotherapeutics .

Case Study:

A study detailed in a patent application describes the formulation of this compound in solid dispersions to improve its oral bioavailability. The study emphasizes its effectiveness in treating non-Hodgkin's lymphoma (NHL), chronic lymphocytic leukemia (CLL), and acute lymphocytic leukemia (ALL) by promoting apoptosis in cancer cells .

Neuropharmacological Effects

This compound has also been explored for its neuropharmacological properties. It acts as a partial agonist at the 5-HT1A receptor, which is implicated in various neurological disorders, including anxiety and depression. The development of arylpiperazine derivatives like this compound has shown promise in enhancing pharmacological profiles for treating such conditions .

Synthesis Pathways

The synthesis of this compound typically involves reactions that create piperazine derivatives with specific functional groups that enhance their biological activity. For instance, the reaction of 4-nitrophenyl piperazine with methoxybenzoyl chloride has been documented, leading to high-yield products suitable for further biological evaluation .

| Synthesis Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Reaction with piperazine | 4-Nitrophenyl piperazine + Methoxybenzoyl chloride | Dry THF, room temperature | High yield |

Future Directions and Research Opportunities

The ongoing research into this compound suggests several future directions:

- Combination Therapies: Further studies could explore its efficacy when combined with other chemotherapeutic agents to combat drug resistance in various cancers.

- Expanded Neuropharmacological Applications: Investigating its effects on other serotonin receptors could uncover additional therapeutic uses in treating mood disorders.

- Optimization of Formulations: Continued development of solid dispersion formulations may enhance bioavailability and patient compliance in oral administration.

Mechanism of Action

The mechanism by which N-(4-aminopiperazin-1-yl)-4-methoxybenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes or interfere with signal transduction pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(tert-butyl)-4-methoxybenzamide (Compound 42)

- Structure: The tert-butyl group replaces the 4-aminopiperazine moiety.

- Synthesis: Synthesized via nickel-catalyzed carbonylation, yielding 55.5% purity post-column chromatography . Spectroscopy:

- ¹H NMR : δ 55.5 (methoxy), 42.9 (tert-butyl) .

- HRMS: [C₁₁H₁₄ClNO₂+H]⁺ observed at 228.0796 (calc. 228.0791) .

4-Methoxy-N-[5-phenyl-4-(p-tolyl)thiazol-2-yl]benzamide

- Structure : Incorporates a thiazol ring substituted with phenyl and p-tolyl groups.

- Applications: Thiazol derivatives are frequently explored in anticancer and antimicrobial research due to their heterocyclic reactivity .

N-(4-Methoxyphenyl)benzenesulfonamide

- Structure : Replaces the benzamide with a sulfonamide group.

- Key Differences: Bioactivity: Sulfonamides are known for antibacterial and enzyme-inhibitory properties, distinct from the benzamide’s typical kinase or GPCR modulation . Crystallography: The title compound crystallizes in a monoclinic system (space group P2₁/c), with bond angles and lengths comparable to related sulfonamides .

N-(2-(tert-Butyl)phenyl)-4-(4-methoxybenzamido)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide (Compound 22)

- Structure : A dimeric benzamide with a pyridinyl-ethyl substituent.

- Key Differences :

- Steric Effects : The extended aromatic system increases steric hindrance, likely reducing membrane permeability compared to the simpler piperazine derivative .

- Synthetic Complexity : Requires multi-step coupling reactions, contrasting with the straightforward carbonylation used for simpler analogs .

Data Table: Comparative Analysis

Research Findings and Implications

- Synthetic Accessibility : Piperazine-linked benzamides are typically synthesized via amide coupling or nucleophilic substitution, whereas tert-butyl or thiazol derivatives require specialized catalysis (e.g., nickel carbonylation) .

- Biological Relevance: The 4-aminopiperazine moiety may enhance CNS penetration due to its amine group, a feature absent in sulfonamide or thiazol analogs .

- Spectroscopic Trends : Methoxy protons in ¹H NMR consistently resonate near δ 55–56 across derivatives, while amide carbonyls appear at δ 167–168 in ¹³C NMR .

Biological Activity

N-(4-Aminopiperazin-1-yl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including its potential as an anticancer agent and its antiviral properties. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound features a piperazine ring, which is known for enhancing solubility and bioavailability, making it an attractive candidate for drug development.

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties through several mechanisms:

- Inhibition of DNA Methylation : It has been shown to inhibit DNA methyltransferases (DNMTs), which are crucial for cancer cell proliferation. In particular, derivatives of this compound have demonstrated comparable cytotoxicity against leukemia cells, with IC50 values in the micromolar range, indicating significant potential as an anticancer agent .

- Antiproliferative Effects : When tested against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), the compound showed selective antiproliferative activity with IC50 values ranging from 1.2 to 5.3 µM . These results suggest that modifications to the benzamide structure can enhance its efficacy against specific cancer types.

- Mechanism of Action : The compound's mechanism involves inducing oxidative stress in cancer cells, leading to apoptosis. This was evidenced by increased reactive oxygen species (ROS) levels in treated cells .

Antiviral Activity

This compound has also been explored for its antiviral properties , particularly against Hepatitis B virus (HBV):

- Inhibition of HBV Replication : Studies have shown that derivatives of this compound can increase intracellular levels of APOBEC3G, a protein that inhibits HBV replication. In vitro assays demonstrated that these derivatives effectively suppressed HBV activity, showcasing their potential as antiviral agents .

- Broad-Spectrum Activity : Similar compounds have been reported to exhibit broad-spectrum antiviral effects against other viruses such as HIV and HCV, indicating that the structural features of this compound may confer similar benefits .

Case Studies and Clinical Implications

Several studies have highlighted the clinical implications of this compound:

- A study involving leukemia patients indicated that treatment with DNMT inhibitors led to significant reductions in tumor burden and improved survival rates .

- In antiviral research, compounds similar to this compound were shown to maintain efficacy against drug-resistant strains of HBV in animal models, suggesting robust therapeutic potential .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Cell Line/Model | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | MCF-7 | 1.2 | Induction of oxidative stress |

| Antiproliferative | HCT116 | 3.7 | DNMT inhibition |

| Antiviral | HBV | Not specified | Increased APOBEC3G levels |

| Antiviral | HIV/HCV | Not specified | Broad-spectrum activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.